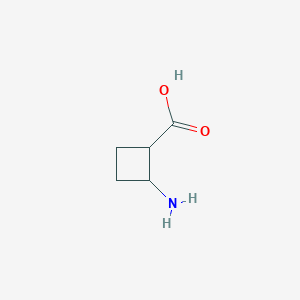

2-Aminocyclobutane-1-carboxylic acid

Description

BenchChem offers high-quality 2-Aminocyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminocyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminocyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQMWZLLTGEDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: Synthesis of cis-2-Aminocyclobutane-1-carboxylic Acid (ACBC)

Part 1: Executive Summary & Strategic Analysis

cis-2-Aminocyclobutane-1-carboxylic acid (ACBC) is a conformationally restricted analogue of

Synthesizing ACBC presents two primary challenges:

-

Thermodynamic Instability: The cis-isomer is often less stable than the trans-isomer due to steric repulsion between the vicinal substituents.

-

Stereochemical Integrity: Maintaining the cis-configuration during the transformation of a carboxylic acid derivative to an amine requires methods that proceed with strict retention of stereochemistry.[1]

This guide details two distinct synthetic pathways: a Scalable Chemical Route (via Curtius Rearrangement) suitable for multigram production, and a Stereoselective Photochemical Route for accessing specific enantiomers.

Retrosynthetic Logic

The synthesis is best approached by disconnecting the C–N bond. The most reliable method to introduce the amine with retention of configuration is the rearrangement of a carboxylic acid derivative.

Figure 1: Retrosynthetic analysis relying on the Curtius rearrangement to preserve cis-geometry.

Part 2: Detailed Synthetic Protocols

Method A: The Curtius Rearrangement Route (Scalable)

This method is preferred for generating racemic cis-ACBC or for large-scale preparation where photochemical equipment is unavailable. It utilizes cis-cyclobutane-1,2-dicarboxylic anhydride as the pivotal intermediate.

Phase 1: Preparation of the Mono-Ester

Objective: Desymmetrize the anhydride to provide a handle for the amine (via the free acid) while protecting the carboxylate (as the ester).

Reagents:

-

cis-Cyclobutane-1,2-dicarboxylic anhydride (1.0 eq)

-

Benzyl alcohol (1.05 eq) [Preferred for easy hydrogenolytic removal later]

-

DMAP (0.1 eq), TEA (1.2 eq)

-

Solvent: THF or Toluene

Protocol:

-

Dissolve cis-cyclobutane-1,2-dicarboxylic anhydride (10.0 g, 79.3 mmol) in dry THF (100 mL) under nitrogen.

-

Add benzyl alcohol (8.6 mL, 83.3 mmol) and triethylamine (13.2 mL, 95.2 mmol).

-

Cool to 0°C and add DMAP (970 mg, 7.9 mmol).

-

Stir at room temperature for 12 hours. Monitor by TLC (disappearance of anhydride).

-

Concentrate in vacuo. Redissolve in EtOAc and wash with 1M HCl (2x) to remove amines.

-

Dry over Na₂SO₄ and concentrate to yield the crude mono-benzyl ester.

-

Note: This product is a racemic mixture of (1R,2S) and (1S,2R) mono-esters.

-

Phase 2: Curtius Rearrangement (The Critical Step)

Objective: Convert the free carboxylic acid to an amine with retention of configuration .[1][2]

Safety Warning: Azides are potential explosion hazards. DPPA (Diphenylphosphoryl azide) is safer than sodium azide/acid chloride routes but should still be handled behind a blast shield.

Reagents:

-

Mono-benzyl ester (from Phase 1)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (1.2 eq)

-

tert-Butanol (excess, as solvent/reactant)

Protocol:

-

Dissolve the mono-benzyl ester (10.0 g, ~42 mmol) in dry toluene (100 mL).

-

Add triethylamine (7.0 mL, 50 mmol) and DPPA (10.0 mL, 46 mmol).

-

Stir at room temperature for 1 hour to form the acyl azide in situ.

-

Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas will be observed. Maintain temperature for 2–3 hours until gas evolution ceases (formation of isocyanate).

-

Trapping: Add tert-butanol (20 mL) and reflux for 12 hours. This converts the isocyanate into the N-Boc protected amine.

-

Alternative: For the free amine, add water/HCl, but Boc-protection allows for easier purification.

-

-

Cool, dilute with EtOAc, and wash with saturated NaHCO₃ and brine.

-

Purify by column chromatography (Hexane/EtOAc) to isolate cis-2-(Boc-amino)cyclobutane-1-carboxylic acid benzyl ester.

Phase 3: Global Deprotection

Objective: Remove the Boc and Benzyl groups to yield the free amino acid.

Protocol:

-

Dissolve the protected intermediate in MeOH.

-

Add Pd/C (10% wt) and stir under H₂ atmosphere (balloon) for 4–6 hours (removes Benzyl ester).

-

Filter through Celite.

-

Treat the residue with 4M HCl in dioxane for 2 hours (removes Boc).

-

Concentrate and recrystallize from EtOH/Ether to yield cis-ACBC hydrochloride.

Method B: Photochemical [2+2] Cycloaddition (Enantioselective)

For applications requiring high enantiopurity (e.g., peptide drugs), this route is superior as it builds the chirality during the ring formation.

Mechanism: The reaction involves the [2+2] cycloaddition of ethylene to a chiral enamide or uracil derivative. The chiral auxiliary on the nitrogen directs the facial selectivity of the incoming ethylene.

Figure 2: Photochemical pathway utilizing chiral auxiliaries for stereocontrol.

Key Reference Protocol (Adapted from Aitken et al.):

-

Substrate: Use a chiral 2-substituted uracil or an enamide derived from (S)-phenylglycinol.

-

Irradiation: Saturate a solution of the substrate in acetone with ethylene gas. Irradiate with a high-pressure mercury lamp (Pyrex filter) at -20°C.

-

Workup: The resulting cyclobutane-fused derivative is hydrolyzed (e.g., LiOH/H₂O) to open the ring and cleave the auxiliary, yielding the amino acid with >95% ee.

Part 3: Characterization and Quality Control

Trust in the synthesis is established via rigorous characterization. The cis vs. trans distinction is most easily observed via NMR coupling constants (

Analytical Data Table

| Property | cis-ACBC (HCl salt) | trans-ACBC (HCl salt) | Diagnostic Note |

| Melting Point | 226–230°C (dec) | 270–275°C (dec) | cis melts lower than trans. |

| ¹H NMR (Methine) | cis protons are often deshielded.[3] | ||

| Coupling ( | 8–10 Hz | 4–6 Hz | cis coupling is larger in planar rings, but ring puckering can complicate this. NOE is the gold standard. |

| Solubility | Water, MeOH | Water | cis isomer is generally more soluble in polar organics. |

NOE Validation (Self-Validating Step)

To confirm the cis-geometry:

-

Perform a 1D NOE difference experiment irradiating the

-proton to the carboxylate. -

Expectation: Strong enhancement of the

-proton to the amine indicates they are on the same face (cis). Absence of enhancement suggests trans.

Part 4: Resolution Strategies

If Method A (Racemic) is used, resolution is required for biological studies.

-

Enzymatic Resolution:

-

Enzyme: Candida antarctica Lipase B (CALB).[4]

-

Substrate: Racemic ethyl ester of ACBC.

-

Process: CALB selectively hydrolyzes the (1S,2R)-ester (or opposite, depending on conditions) to the free acid, leaving the other enantiomer as the ester.

-

Separation: Acid-base extraction separates the hydrolyzed acid from the unreacted ester.

-

-

Chemical Resolution:

-

Form diastereomeric salts using (R)-phenylethylamine .

-

Recrystallize from EtOH/Water. The diastereomeric salt of the cis-acid will crystallize preferentially.

-

References

-

Gauzy, C., Pereira, E., Faure, S., & Aitken, D. J. (2004). "A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid." Tetrahedron Letters, 45(38), 7095-7097. Link

-

Izquierdo, S., Ruá, F., Sbai, A., Parella, T., Álvarez-Larena, A., Branchadell, V., & Ortuño, R. M. (2005). "(+)- and (-)

-Peptides: Stereoselective Synthesis and a Structural Study." The Journal of Organic Chemistry, 70(20), 7963–7971. Link -

Wessig, P. (2006). "Photochemical Synthesis of Non-Natural Amino Acids." Synlett, 2006(10), 1469-1480. Link

-

Kovalenko, V., et al. (2024).[4] "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry." The Journal of Organic Chemistry, 89. (Cited for analogous resolution methods). Link

-

Greene, J. L. (1966). "Method of preparing cis-cyclobutane-1,2-dicarboxylic acid." U.S. Patent 3,290,365. Link

Sources

The Modern Alchemist's Guide to Strained Scaffolds: Synthesizing Cyclobutane Amino Acids via Photochemical [2+2] Cycloaddition

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure of the Constrained Ring

In the landscape of medicinal chemistry and drug discovery, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Among these, conformationally constrained amino acids have emerged as powerful tools for modulating peptide and protein structure and function. The cyclobutane ring, a motif once considered a synthetic curiosity, is now recognized as a valuable scaffold for imparting rigidity and unique three-dimensional topologies to bioactive molecules.[1][2] This guide provides an in-depth exploration of a powerful and increasingly utilized strategy for the synthesis of cyclobutane amino acids (CBAAs): the photochemical [2+2] cycloaddition. We will delve into the mechanistic underpinnings, practical experimental considerations, and the vast potential of this elegant transformation.

The Fundamental Principle: A Dance of Light and Electrons

The [2+2] photocycloaddition is a cornerstone of photochemistry, enabling the direct formation of a cyclobutane ring from two olefinic partners.[3] While thermally forbidden by the Woodward-Hoffmann rules, this reaction becomes accessible upon photochemical excitation. The process can be broadly understood through the following key stages:

-

Photoexcitation: Absorption of a photon promotes one of the alkene partners to an electronically excited state (typically a singlet state, S1).

-

Intersystem Crossing: The short-lived singlet state can undergo intersystem crossing (ISC) to a more stable triplet state (T1).[1]

-

Intermediate Formation: The excited-state alkene (in either its singlet or triplet state) interacts with a ground-state alkene to form a diradical or zwitterionic intermediate.

-

Ring Closure: Subsequent bond formation and spin inversion (in the case of a triplet intermediate) yields the cyclobutane ring.[1]

A significant advancement in this field has been the advent of photosensitization. Here, a photocatalyst absorbs light and transfers its energy to one of the substrates, allowing the reaction to proceed with lower-energy visible light instead of high-energy UV radiation. This approach not only makes the process more energy-efficient and safer but also enhances selectivity.[4]

The Triplet Energy Transfer (EnT) Mechanism in Cyclobutane α-Amino Acid Synthesis

A prevalent and highly effective mechanism for the synthesis of cyclobutane α-amino acids involves a triplet energy transfer (EnT) pathway, particularly in the reaction of α,β-dehydroamino acids (DhAAs) with styrenes.[5][6] A potent triplet sensitizer, such as an iridium complex (e.g., [Ir(dFCF3ppy)2(dtbpy)]PF6), is excited by visible light. This excited photocatalyst then transfers its energy to the styrene, which has a triplet energy level that is accessible.[5] The resulting triplet-state styrene then undergoes a stepwise cycloaddition with the dehydroamino acid to form the cyclobutane ring. This process is advantageous as it allows for high functional group tolerance and selectivity.[7]

Caption: Triplet energy transfer mechanism for cyclobutane amino acid synthesis.

Experimental Blueprint: A Practical Guide to Synthesis

The successful synthesis of cyclobutane α-amino acids via photocatalytic [2+2] cycloaddition hinges on careful experimental design and execution. The following sections provide a detailed protocol adapted from the work of Mancheño and coworkers, which represents a state-of-the-art approach.[5][7]

Essential Equipment and Reagents

-

Photoreactor: A commercially available or custom-built photoreactor equipped with a cooling fan and a specific wavelength LED light source (e.g., 415 nm blue LEDs) is crucial.[5][8] For scalability, a continuous flow reactor can be employed.[5]

-

Reaction Vessels: Schlenk tubes or similar vessels that can be securely sealed and degassed are necessary for batch reactions.

-

Degassing Equipment: A vacuum pump and a manifold for performing freeze-pump-thaw cycles or purging with an inert gas (e.g., argon or nitrogen) are essential to remove oxygen, which can quench the excited states.

-

Reagents:

-

α,β-Dehydroamino acid derivatives (e.g., N-acetyl-α,β-dehydroalanine methyl ester).

-

Styrene derivatives.

-

Photocatalyst (e.g., [Ir(dFCF3ppy)2(dtbpy)]PF6).[7]

-

Anhydrous solvent (e.g., acetonitrile).

-

-

Purification: Silica gel for column chromatography.

Step-by-Step Experimental Protocol for the Synthesis of a Cyclobutane α-Amino Acid

This protocol details the synthesis of a representative cyclobutane α-amino acid from an N-acetyl dehydroalanine derivative and 4-methylstyrene.[7]

-

Preparation of the Reaction Mixture:

-

In a Schlenk tube equipped with a magnetic stir bar, combine the N-acetyl-α,β-dehydroalanine methyl ester (1.0 equivalent, e.g., 0.2 mmol), the photocatalyst [Ir(dFCF3ppy)2(dtbpy)]PF6 (2 mol%), and the 4-methylstyrene (1.5 equivalents).

-

Add anhydrous acetonitrile to achieve a concentration of 0.2 M.

-

-

Degassing the Reaction Mixture:

-

Seal the Schlenk tube and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

Alternatively, bubble argon or nitrogen through the solution for 30 minutes.

-

Backfill the tube with the inert gas.

-

-

Photochemical Reaction:

-

Place the Schlenk tube in the photoreactor at a controlled temperature (e.g., 20 °C).

-

Irradiate the reaction mixture with blue LEDs (λmax = 415 nm) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. A typical reaction time is 24 hours.[7]

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

Characterize the purified cyclobutane amino acid derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

-

The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture.[7]

-

Caption: A generalized experimental workflow for the synthesis of cyclobutane amino acids.

Substrate Scope and Diastereoselectivity

The versatility of the photochemical [2+2] cycloaddition for the synthesis of cyclobutane α-amino acids is demonstrated by its broad substrate scope. The reaction tolerates a variety of protecting groups on the dehydroamino acid and diverse substituents on the styrene partner.[7]

Table 1: Representative Substrate Scope for the Photocatalytic [2+2] Cycloaddition of Dehydroamino Acids and Styrenes [7]

| Entry | Dehydroamino Acid Protecting Group (N) | Styrene Substituent | Product Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Acetyl | 4-Methyl | 82 | 8:1 |

| 2 | Boc | 4-Methyl | 72 | 8:1 |

| 3 | Cbz | 4-Methyl | 64 | 6:1 |

| 4 | Acetyl | 4-Methoxy | 85 | 10.6:1 |

| 5 | Acetyl | 4-Bromo | 71 | 8:1 |

| 6 | Acetyl | 4-CF₃ | 60 | 6.5:1 |

| 7 | Acetyl | 2-Methyl | 75 | >20:1 |

| 8 | Acetyl | Mesityl | 45 | 1.1:1 |

Data adapted from Mancheño and coworkers.[7]

Insights from the Data:

-

Protecting Group Tolerance: The reaction accommodates various common nitrogen protecting groups such as Acetyl, Boc, and Cbz, with the acetyl group generally providing the highest efficiency.[7]

-

Electronic Effects of Styrene Substituents: Both electron-donating and electron-withdrawing substituents on the styrene aromatic ring are well-tolerated, leading to good to excellent yields.[7]

-

Steric Hindrance: Significant steric hindrance, as seen with the mesityl group, can lead to a decrease in both yield and diastereoselectivity.[7]

-

Diastereoselectivity: The reaction generally proceeds with good to excellent diastereoselectivity, favoring the formation of the cis-isomer.[7]

Challenges and Future Directions

Despite its many advantages, the photochemical [2+2] cycloaddition for cyclobutane amino acid synthesis is not without its challenges. These include:

-

Enantioselectivity: The protocol described generally produces a racemic mixture of the major diastereomer. The development of enantioselective variants using chiral photosensitizers or co-catalysts is an active area of research.[4]

-

Substrate Limitations: While the scope is broad, some highly substituted or electronically demanding substrates may exhibit lower reactivity or selectivity.

-

Scalability: While continuous flow reactors offer a solution for scaling up these reactions, translating photochemical reactions to a large-scale industrial setting can present engineering challenges.[5]

The future of this methodology lies in addressing these challenges. The development of more efficient and selective chiral photocatalysts, the expansion of the substrate scope to include a wider range of functionalized olefins, and the integration of this reaction into automated synthesis platforms will undoubtedly solidify the photochemical [2+2] cycloaddition as an indispensable tool in the synthesis of novel cyclobutane amino acids for drug discovery and beyond.

Conclusion

The photochemical [2+2] cycloaddition offers a powerful, elegant, and increasingly practical approach to the synthesis of structurally diverse and valuable cyclobutane amino acids. Through the use of visible-light photosensitization, this method has become more accessible, efficient, and environmentally benign. For researchers and drug development professionals, mastering this technique opens the door to a rich chemical space of constrained amino acids with the potential to unlock new therapeutic opportunities.

References

-

Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Usiena air. [Link]

-

Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC. [Link]

-

Griesbeck, A. G., et al. (2014). Diastereoselective intramolecular photochemical [2 + 2] cycloaddition reactions of tethered l-(+)-valinol derived tetrahydrophthalimides. Chemical Communications. [Link]

-

Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]

-

Wang, Q-Q., et al. (2021). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry. [Link]

-

Yoon, T. P., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. [Link]

-

Li, Y., et al. (2023). Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene-3,8-diones Synthesis under Mild Conditions. MDPI. [Link]

-

Leonori, D., et al. (2021). Visible Light‐Mediated Synthesis of Enantiopure γ‐Cyclobutane Amino and 3‐(Aminomethyl)‐5‐phenylpentanoic Acids. ResearchGate. [Link]

-

Couto, M., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI. [Link]

-

Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

-

Xia, Y., et al. (2020). Visible-Light-Mediated Synthesis of Cyclobutene-Fused Indolizidines and Related Structural Analogs. CCS Chemistry. [Link]

-

Griesbeck, A. G., et al. (2017). Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. American Chemical Society. [Link]

-

Oderinde, M. (2021). Photocatalytic [2+2] cycloaddition for building cyclobutane-fused three-dimensional molecular complexity. American Chemical Society. [Link]

-

Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

-

Sivaguru, J. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences. [Link]

-

Procter, D. J., et al. (2014). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. PMC. [Link]

-

Alemán, J., et al. (2021). [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation. Journal of Materials Chemistry A. [Link]

-

Griesbeck, A. G., et al. (2014). An Intramolecular [2 + 2] Photocycloaddition Approach to Conformationally Restricted Bis-Pyrrolidines. The Journal of Organic Chemistry. [Link]

-

Yoon, T. P., et al. (2009). [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. PMC. [Link]

-

Popik, V. V. (2020). Aminoacids of the cyclobutane series. ResearchGate. [Link]

-

Glorius, F., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[9][9]-rearrangement cascade. RSC Publishing. [Link]

-

Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G. Myers Research Group. [Link]

-

Armstrong, D. W., & Berthod, A. (2023). Occurrence of D-amino acids in natural products. Natural Products and Bioprospecting. [Link]

-

Glorius, F. (2024). Experimental setup [IMAGE]. EurekAlert!. [Link]

-

Gouverneur, V. (2022). Intramolecular photochemical (2 + 2) cycloaddition. ResearchGate. [Link]

-

Hou, et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Experimental setup [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]

- 9. Diastereoselective intramolecular photochemical [2 + 2] cycloaddition reactions of tethered l-(+)-valinol derived tetrahydrophthalimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Conformational Analysis of 2-Aminocyclobutane-1-Carboxylic Acid Derivatives: An In-depth Technical Guide

Introduction: The Rising Prominence of Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is perpetual. Among the strategies employed to achieve these goals, the incorporation of conformationally constrained amino acids into peptide-based drugs has emerged as a powerful approach. 2-Aminocyclobutane-1-carboxylic acid (ACBC) and its derivatives represent a particularly intriguing class of such building blocks. The inherent strain and puckered nature of the cyclobutane ring impart a rigid scaffold, which can pre-organize a peptide backbone into a specific bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[1][2] This guide provides a comprehensive technical overview of the conformational analysis of 2-aminocyclobutane-1-carboxylic acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of cyclobutane stereochemistry and explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling to elucidate the three-dimensional structures of these valuable synthetic intermediates.

Theoretical Framework: The Puckered World of Cyclobutanes

Unlike their planar-depicted counterparts in introductory organic chemistry, cyclobutane rings are not flat. A planar conformation would entail significant angle strain (with C-C-C angles of 90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms on adjacent carbons.[3][4] To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[5] This puckering is not static; the ring can rapidly interconvert between equivalent puckered conformations at room temperature.[6]

The degree of puckering is characterized by the puckering angle (θ) , which is the dihedral angle between the two C-C-C planes of the cyclobutane ring, and the puckering amplitude , which describes the deviation from planarity.[7][8] The puckering motion is often coupled with a CH2-rocking motion , further complicating the conformational landscape.[9][10] For 1,2-disubstituted cyclobutanes like ACBC derivatives, the substituents can adopt either cis or trans configurations. Within each configuration, the substituents can occupy pseudo-axial or pseudo-equatorial positions on the puckered ring, leading to a complex equilibrium of conformers. The relative energies of these conformers are dictated by a delicate balance of steric and electronic effects, including the nature of the protecting groups on the amine and carboxylic acid functionalities.[11]

Elucidating Conformation in Solution: The Power of NMR Spectroscopy

NMR spectroscopy is an indispensable tool for studying the conformation of molecules in solution, providing an averaged picture of the conformational ensemble. For 2-aminocyclobutane-1-carboxylic acid derivatives, ¹H and ¹³C NMR are fundamental, with 2D techniques such as COSY, HSQC, HMBC, and particularly NOESY/ROESY, providing crucial information.

The Karplus Relationship and Vicinal Coupling Constants (³JHH)

The relationship between the vicinal proton-proton coupling constant (³JHH) and the corresponding dihedral angle (φ) is described by the Karplus equation :

J(φ) = A cos²φ + B cosφ + C[12]

where A, B, and C are empirically derived parameters.[13] This equation is a cornerstone of conformational analysis, as it allows the estimation of dihedral angles from experimentally measured coupling constants.[14][15] For cyclobutane systems, the puckered nature of the ring leads to a range of dihedral angles between vicinal protons, and the observed ³JHH values are a population-weighted average of the coupling constants in each conformer. By carefully analyzing these coupling constants, one can infer the predominant puckering of the ring and the orientation of the substituents.[3]

Through-Space Interactions: NOESY and ROESY

While coupling constants provide information about through-bond relationships, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect through-space interactions between protons that are close in proximity (typically < 5 Å), irrespective of their bonding connectivity.[16][17] These techniques are particularly powerful for determining the relative stereochemistry (cis vs. trans) of the amino and carboxyl groups and for identifying which protons are on the same face of the puckered ring. For molecules in the size range of these derivatives, ROESY is often preferred as the NOE effect can be diminished or even zero.[18]

Experimental Protocol for NMR-Based Conformational Analysis

The following protocol outlines a general workflow for the conformational analysis of a novel 2-aminocyclobutane-1-carboxylic acid derivative.

Step 1: Sample Preparation

-

Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility) in a 5 mm NMR tube.[19] The choice of solvent can influence the conformational equilibrium, so it is crucial to report it.

-

Ensure the sample is free of particulate matter.

Step 2: Data Acquisition

-

Acquire a standard 1D ¹H NMR spectrum to assess sample purity and obtain initial chemical shift information.[20]

-

Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton spin systems and aid in resonance assignment.

-

Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.

-

Acquire a 2D ¹H-¹H ROESY spectrum with a suitable mixing time (e.g., 200-500 ms) to identify through-space correlations.[21]

-

Acquire a high-resolution 1D ¹H spectrum or a 2D J-resolved spectrum to accurately measure the vicinal coupling constants (³JHH).

Step 3: Data Analysis and Interpretation

-

Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.

-

Carefully measure the ³JHH values for the cyclobutane ring protons.

-

Use the Karplus equation with appropriate parameters to estimate the corresponding dihedral angles. Be mindful that the observed coupling constants are an average over rapidly interconverting conformers.

-

Analyze the ROESY spectrum to identify key through-space correlations. For a cis isomer, NOEs are expected between protons on the same face of the ring, while for a trans isomer, these will be absent.

-

Integrate the NMR data with computational modeling (see Section 4) to build a comprehensive picture of the conformational preferences in solution.

Diagram of the NMR Analysis Workflow:

Caption: Workflow for NMR-based conformational analysis.

The Solid-State Picture: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.[22] This technique is invaluable for directly visualizing the puckering of the cyclobutane ring, determining precise bond lengths and angles, and identifying intermolecular interactions such as hydrogen bonding in the crystal lattice.[23]

Causality in Crystallization and Data Collection

The success of an X-ray crystallographic study is critically dependent on the quality of the crystal. For small organic molecules like ACBC derivatives, slow evaporation of a solution in a suitable solvent system is a common and effective crystallization method. The choice of solvent is crucial as it can influence crystal packing and in some cases, lead to the formation of solvates.

Experimental Protocol for Single-Crystal X-ray Crystallography

Step 1: Crystal Growth

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol/ether, ethanol/water) to near saturation.

-

Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. High-quality crystals should form over a period of days to weeks.[12]

Step 2: Crystal Mounting and Data Collection

-

Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.

-

Mount the crystal on a goniometer head.

-

Place the mounted crystal in the cold stream (typically 100 K) of a diffractometer to minimize thermal motion.

-

Collect a full sphere of diffraction data using a modern X-ray diffractometer equipped with a sensitive detector.

Step 3: Structure Solution and Refinement

-

Process the raw diffraction data to obtain a set of reflection intensities.

-

Solve the phase problem using direct methods to obtain an initial electron density map.[24]

-

Build an initial molecular model into the electron density map.

-

Refine the model against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Locate and refine hydrogen atoms.

-

Validate the final structure using established crystallographic metrics.

Diagram of the X-ray Crystallography Workflow:

Caption: Workflow for single-crystal X-ray crystallography.

In Silico Analysis: Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to complement experimental data and gain deeper insights into the conformational preferences of 2-aminocyclobutane-1-carboxylic acid derivatives.[5][25] DFT calculations can be used to:

-

Determine the geometries and relative energies of different conformers (e.g., puckered states, rotamers of protecting groups).

-

Calculate the potential energy surface for ring puckering.

-

Predict NMR parameters (chemical shifts and coupling constants) for comparison with experimental data.

-

Simulate vibrational spectra.

The Synergy of Theory and Experiment

A particularly powerful approach is to use DFT to calculate the NMR coupling constants for different low-energy conformers. The calculated coupling constants can then be used to deconvolute the experimentally observed, population-averaged values, providing a more detailed understanding of the conformational equilibrium in solution.[26]

Protocol for DFT-Based Conformational Analysis

Step 1: Building the Initial Structure

-

Build the 3D structure of the desired derivative using a molecular modeling software package.

Step 2: Conformational Search

-

Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is particularly important for flexible protecting groups.

Step 3: Geometry Optimization and Energy Calculation

-

For each low-energy conformer, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or a more modern functional with dispersion corrections).[9]

-

Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

Calculate the relative energies of the conformers, including zero-point vibrational energy corrections.

Step 4: Calculation of NMR Parameters (Optional)

-

For the low-energy conformers, perform NMR calculations to predict chemical shifts and coupling constants.

Step 5: Analysis

-

Analyze the geometries of the low-energy conformers, paying close attention to the puckering of the cyclobutane ring and the orientation of substituents.

-

Compare the relative energies of the conformers to determine the most stable structures.

-

If NMR parameters were calculated, compare them with the experimental data to validate the computational model and gain further insight into the solution-state conformational ensemble.

Diagram of the Computational Modeling Workflow:

Caption: Workflow for DFT-based conformational analysis.

Data Presentation and Interpretation: A Case Study Approach

To illustrate the application of these techniques, consider a hypothetical case study of N-Boc-protected cis- and trans-2-aminocyclobutane-1-carboxylic acid methyl esters.

Representative NMR Data

The following table presents plausible ¹H NMR coupling constants for the cyclobutane ring protons in the cis and trans isomers.

| Coupling Constant | cis Isomer (Hz) | trans Isomer (Hz) | Dihedral Angle (approx.) |

| ³J(H1, H2) | 8.5 | 2.5 | cis: ~0° (eclipsed), trans: ~120° |

| ³J(H2, H3a) | 7.0 | 9.0 | Varies with puckering |

| ³J(H2, H3b) | 2.0 | 4.5 | Varies with puckering |

| ³J(H1, H4a) | 7.5 | 7.0 | Varies with puckering |

| ³J(H1, H4b) | 2.5 | 2.0 | Varies with puckering |

Note: These are representative values and will vary depending on the specific protecting groups and solvent.

The significantly larger ³J(H1, H2) value for the cis isomer is a key diagnostic feature, indicative of a smaller dihedral angle between these two protons.

X-ray Crystallography Data

A crystal structure of a derivative would provide precise values for:

-

Puckering angle (θ): Typically in the range of 20-35°.[7][8]

-

Bond lengths: C-C bonds in the cyclobutane ring are often slightly elongated compared to acyclic alkanes.

-

Bond angles: C-C-C angles will be close to 90°.

-

Torsion angles: These can be directly compared with those inferred from NMR data.

Influence of Protecting Groups

The choice of protecting groups for the amine (e.g., Boc, Cbz, Fmoc) and carboxylic acid (e.g., methyl, ethyl, t-butyl ester) can have a subtle but significant impact on the conformational equilibrium.[][28][29] Larger, bulkier protecting groups may favor conformations that minimize steric interactions, potentially altering the puckering of the ring or the rotameric populations of the substituents. For example, a bulky N-protecting group might favor a conformation where it is pseudo-equatorial.

Conclusion

The conformational analysis of 2-aminocyclobutane-1-carboxylic acid derivatives is a multifaceted endeavor that requires a synergistic approach, integrating the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling. A thorough understanding of the three-dimensional structure of these constrained amino acids is paramount for their rational application in drug design and the development of novel peptide-based therapeutics. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently elucidate the conformational preferences of these important molecules.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. anthracycline - Karplus Equations [sites.google.com]

- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 11. (1S,3S)-N-BOC-1-AMINOCYCLOPENTANE-3-CARBOXYLIC ACID METHYL ESTER(329910-39-6) 1H NMR [m.chemicalbook.com]

- 12. Karplus equation - Wikipedia [en.wikipedia.org]

- 13. Kgroup [kgroup.du.edu]

- 14. youtube.com [youtube.com]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. acdlabs.com [acdlabs.com]

- 18. reddit.com [reddit.com]

- 19. myneni.princeton.edu [myneni.princeton.edu]

- 20. NMR Basics for the absolute novice [jeolusa.com]

- 21. Conformational analysis of cyclic peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. grokipedia.com [grokipedia.com]

- 23. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 25. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]

- 26. auremn.org.br [auremn.org.br]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

Precision Engineering of Peptide Therapeutics: A Technical Guide to Conformationally Constrained Amino Acids

Executive Summary

The transition from linear peptides to bioactive therapeutics is frequently stalled by two failure modes: poor metabolic stability and low membrane permeability. Conformationally Constrained Amino Acids (CCAAs) offer a deterministic solution to these challenges. By restricting the dihedral angles (

Theoretical Foundations: The Thermodynamic Advantage

The efficacy of CCAAs is rooted in the thermodynamics of ligand-receptor binding.

The Entropic Benefit

Binding is a balance between Enthalpy (

-

Linear Peptides: Exist as a disordered ensemble in solution. Upon binding, they must freeze into a specific conformation, resulting in a massive entropic penalty (

). -

Constrained Peptides: The CCAA locks the peptide into a conformation resembling the bound state before interaction. The entropic cost of binding is already "paid" during synthesis, making

significantly more negative (more favorable).

The Thorpe-Ingold Effect

The introduction of gem-dimethyl groups (as in Aib) or cyclic constraints forces the backbone into specific angular ranges due to steric clash between the side chain and the carbonyl oxygen. This is not random; it is a predictable geometric forcing function.

Figure 1: Thermodynamic landscape comparison. Constrained peptides minimize the entropic penalty of binding, directly translating to higher affinity.

Strategic Selection: The CCAA Decision Matrix

Do not apply constraints randomly. Use this decision matrix based on the secondary structure you intend to mimic.

| Target Structure | Recommended CCAA Class | Specific Examples | Mechanism of Action |

| Aib (Aminoisobutyric acid), Deg (Diethylglycine) | Steric bulk restricts | ||

| Proline Mimetics / Macrocycles | D-Pro , Tic , N-Me-Amino Acids | Induces specific turn types (Type I/II) by locking the | |

| Extended Strand | Cyclic | ACPC , ACHC | Rigidifies backbone without inducing curvature; prevents proteolytic cleavage. |

| Long Helix | Stapled Peptides | Olefinic Alanine ( | Covalent hydrocarbon bridge between |

Synthesis Protocols: Overcoming Steric Hindrance

The primary challenge in CCAA incorporation is steric hindrance . Standard HBTU/DIEA protocols often fail, leading to deletion sequences.

Protocol A: Coupling Sterically Hindered Residues (e.g., Aib, N-Me)

Standard Fmoc-SPPS fails here. The nucleophile (amine) is buried.

Reagents:

-

Coupling Cocktail: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Solvent: DMF (NMP is superior for difficult sequences).

-

Temperature: 75°C - 90°C (Microwave assisted).

Step-by-Step Workflow:

-

Swell Resin: Use ChemMatrix or PEG-PS resin (better swelling than polystyrene).

-

Activation:

-

Dissolve Fmoc-Aib-OH (5.0 eq) and Oxyma Pure (5.0 eq) in DMF.

-

Add DIC (5.0 eq) immediately prior to addition to resin.

-

Note: Avoid HATU for Aib-Aib couplings due to potential capping by guanidinium formation.

-

-

Coupling:

-

Microwave: Ramp to 90°C over 2 min; hold for 10 min.

-

Manual: 2 hours at 50°C or overnight at RT (double coupling required).

-

-

Monitoring: Chloranil test (standard Kaiser test is prone to false negatives on secondary amines).

Protocol B: Ring-Closing Metathesis (Stapled Peptides)

Critical Step: Forming the hydrocarbon brace.[2]

Reagents:

-

Catalyst: Grubbs I (standard) or Grubbs II (faster, but higher isomerization risk).

-

Solvent: 1,2-Dichloroethane (DCE) (anhydrous).

Step-by-Step Workflow:

-

Pre-Solvation: Wash resin 3x with DCM, then 3x with DCE (degassed).

-

Catalyst Preparation: Dissolve Grubbs Catalyst (20 mol%) in degassed DCE (concentration ~10 mM).

-

Reaction (The Inert Purge):

-

CRITICAL: Bubble Nitrogen (

) through the solution gently for the entire duration (2 hours). -

Why? The reaction releases ethylene gas.[3] If not removed, the equilibrium shifts back to the open chain.

sparging drives the reaction forward (Le Chatelier’s principle).

-

Repetition: Drain and repeat with fresh catalyst for another 2 hours.

-

Quenching: Wash with DMSO (removes Ru catalyst traces) then DCM.

Figure 2: Adaptive SPPS workflow for integrating constrained residues.

Characterization & Validation

Validating the "constraint" requires proving both structural rigidity and biological stability.

Circular Dichroism (CD) Spectroscopy

CD is the gold standard for confirming secondary structure induction.

- -Helix signature: Double minima at 208 nm and 222 nm.

-

Metric: Calculate % Helicity using Mean Residue Ellipticity (

). -

Success Criteria: A "stapled" peptide should retain high helicity (>60%) even in the presence of denaturants (e.g., 8M Urea), whereas the linear analog will unfold.

Proteolytic Stability Assay

This assay determines if the CCAA successfully shields the peptide backbone from enzymatic attack.

Protocol:

-

Substrate: Prepare 100

M peptide in PBS (pH 7.4). -

Enzyme: Add Chymotrypsin or Trypsin (Ratio 1:100 enzyme:peptide w/w) OR use 25% Human Serum.

-

Incubation: 37°C with agitation.

-

Sampling: Aliquot at

min. -

Quench: Add equal volume of 1% TFA/Acetonitrile to stop proteolysis.

-

Analysis: RP-HPLC or LC-MS.

-

Data Output: Plot % Remaining vs. Time. Fit to first-order decay to find Half-life (

).[4]-

Target:

min (Serum) for viable drug candidates.

-

References

-

Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. Link

-

Toniolo, C., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. Link

-

Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie. Link

-

Biotage Application Note. (2023). Optimizing Ring-Closing Metathesis for Automation. Link

-

Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids.[3][5][6][7][8][9][10][11][12] Link

Sources

- 1. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]

- 2. peptide.com [peptide.com]

- 3. biotage.com [biotage.com]

- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties | MDPI [mdpi.com]

- 7. biotage.com [biotage.com]

- 8. verifiedpeptides.com [verifiedpeptides.com]

- 9. Exploring Ramachandran and Chi Space: Conformationally Constraine...: Ingenta Connect [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. Stapled Peptide-Nanjing TGpeptide Co., Ltd [tgpeptides.com]

- 12. lifechemicals.com [lifechemicals.com]

Whitepaper: The Cyclobutane Ring as a Conformational Fulcrum in Peptide Secondary Structure

Abstract

The intrinsic flexibility of peptides often curtails their therapeutic potential, leading to poor metabolic stability and reduced target affinity. Constraining peptide conformation into a bioactive secondary structure is a cornerstone of modern peptidomimetic design. This technical guide delves into the strategic use of the cyclobutane ring, a strained and puckered four-membered carbocycle, as a powerful tool to dictate peptide folding. We will explore the synthesis of cyclobutane-containing amino acids (CBAAs), their incorporation into peptide backbones, and the profound influence of their stereochemistry on inducing and stabilizing canonical secondary structures such as β-turns and α-helices. This guide provides researchers and drug developers with the foundational principles, detailed experimental protocols, and field-proven insights required to leverage cyclobutane-based conformational constraints for next-generation therapeutics.

Introduction: The Challenge of Peptide Conformational Control

Peptides are exquisite signaling molecules, but their therapeutic translation is hampered by two primary challenges: susceptibility to proteolysis and a vast conformational landscape, which results in a significant entropic penalty upon binding to a target.[1][2] The principle of conformational constraint—pre-organizing a peptide into its bioactive shape—is a validated strategy to overcome these hurdles.[3][4] While various methods exist, the incorporation of rigid scaffolds directly into the peptide backbone offers precise, localized control over secondary structure.

The cyclobutane ring is an increasingly important motif in medicinal chemistry for this purpose.[1][5] Unlike flexible alkyl chains or planar aromatic rings, its defining characteristic is a stable, non-planar "puckered" conformation.[6] This three-dimensional structure allows the substituents, and by extension the peptide chain, to be projected in well-defined vectors, acting as a fulcrum to initiate or stabilize specific folds. This guide will illuminate how this unique carbocycle can be harnessed to control peptide architecture.

The Cyclobutane Amino Acid (CBAA): A Unique Structural Element

The utility of the cyclobutane ring stems from its distinct stereochemical properties. It is not a flat square; it adopts a puckered or "butterfly" structure to alleviate torsional strain, with one carbon atom typically 25° out of the plane of the other three.[6] This creates distinct axial and equatorial positions for substituents, which fundamentally dictates the exit vectors of the peptide backbone.

The strategic placement of amino and carboxyl groups on the cyclobutane scaffold generates a family of constrained α-, β-, and γ-amino acids.[7] The relative stereochemistry of these functional groups (e.g., cis or trans) is the primary determinant of the resulting peptide's fold.[8][9] For instance, high-resolution NMR experiments have conclusively shown that peptides incorporating trans-cyclobutane amino acid residues tend to adopt more folded, compact structures, while their cis-cyclobutane counterparts favor extended, strand-like conformations.[8][9][10] This stark difference underscores the power of cyclobutane stereochemistry in rational peptide design.

Figure 1: Logical flow showing how the intrinsic puckered nature of the cyclobutane ring, combined with substituent stereochemistry, dictates the resulting peptide secondary structure.

Synthesis and Incorporation of Cyclobutane-Constrained Peptides

The practical application of CBAAs begins with their synthesis and successful incorporation into peptide sequences. The process generally follows a two-stage path: first, the chemical synthesis of the desired orthogonally protected CBAA monomer, and second, its integration into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS).

Synthesis of Cyclobutane Amino Acid Monomers

Synthetic routes to chiral CBAAs often rely on [2+2] cycloaddition reactions or the derivatization of pre-existing chiral precursors like terpenes.[11] These methods allow for precise control over the stereochemistry of the cyclobutane core, which is critical for its function as a conformational director. A variety of cyclobutane scaffolds have been reported, including α-, β-, and γ-amino acids, each offering unique spacing and orientation of the peptide backbone.[7][10]

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

CBAAs are designed to be highly compatible with standard Fmoc-based SPPS protocols.[12][13] Their sterically hindered nature, a direct consequence of the rigid cyclobutane core, necessitates the use of potent coupling reagents to ensure efficient amide bond formation.

Below is a field-proven protocol for the incorporation of a generic Fmoc-protected CBAA into a peptide sequence.

Experimental Protocol: SPPS Incorporation of a CBAA

Objective: To incorporate an Fmoc-protected cyclobutane amino acid (Fmoc-CBAA-OH) into a resin-bound peptide chain.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-CBAA-OH (3 equivalents)

-

O-(6-Chloro-1-hydroxybenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% Piperidine in DMF (v/v) for Fmoc deprotection

-

Dichloromethane (DCM)

-

Kaiser Test Kit

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel. Drain the DMF.

-

Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute agitation. This reveals the free amine on the resin or preceding amino acid.

-

Causality: Piperidine is a secondary amine base that efficiently removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group via β-elimination, a standard and reliable deprotection chemistry in SPPS.

-

-

Resin Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine, which would neutralize the subsequent coupling reagents.

-

Kaiser Test (Self-Validation): Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of the free primary amine, validating the success of the deprotection step. If the test is negative, repeat step 2.

-

Coupling Activation: In a separate vial, dissolve Fmoc-CBAA-OH, HCTU, and DIPEA in DMF. Allow the solution to pre-activate for 2-5 minutes.

-

Expertise Insight: HCTU is a highly efficient coupling reagent, particularly for sterically hindered or unnatural amino acids like CBAAs.[12] Pre-activation forms the reactive HOBt-ester, ensuring a rapid and complete reaction once added to the resin.

-

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.

-

Note: A longer coupling time is often required for CBAAs compared to standard proteinogenic amino acids due to steric hindrance.

-

-

Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

-

Kaiser Test (Self-Validation): Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates complete consumption of the free amines, confirming a successful coupling reaction. If the test is positive, a second coupling (recoupling) may be necessary.

-

Continuation: Proceed to the deprotection step for the next amino acid in the sequence.

Structural Elucidation and Conformational Analysis

Once synthesized, the secondary structure of cyclobutane-constrained peptides is primarily determined using a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy.

-

NMR Spectroscopy: 2D NMR techniques (COSY, TOCSY, NOESY) are paramount for determining solution-state conformations.[8][14] Nuclear Overhauser Effect (NOE) signals between non-adjacent protons provide distance constraints that are used to build a 3D model of the peptide's fold. For example, the presence of strong intra-residue hydrogen bonds, often forming eight-membered rings, can be inferred from specific NOE patterns and temperature-dependent chemical shifts of amide protons, confirming a folded structure.[3][4]

-

X-ray Crystallography: When single crystals can be obtained, X-ray diffraction provides an unambiguous, high-resolution view of the peptide's solid-state structure, including precise bond lengths and angles of the cyclobutane ring itself.[15][16][17][18][19] This data is invaluable for validating the conformational preferences observed in solution.

-

Circular Dichroism (CD): CD spectroscopy provides a rapid assessment of the overall secondary structure content in solution. Characteristic spectra can indicate the presence of α-helices, β-sheets, or random coils, offering a macroscopic view that complements the atomic-level detail from NMR and crystallography.

Figure 2: Experimental workflow for the structural characterization of cyclobutane-constrained peptides, leading to a validated conformational model.

Applications in Drug Discovery: Stabilizing Bioactive Conformations

The ability to rigidly control peptide secondary structure has profound implications for drug development. By pre-organizing a peptide into its receptor-bound conformation, cyclobutane constraints can significantly enhance binding affinity, improve metabolic stability, and even confer cell-penetrating properties.[3][4]

Peptide Stapling

A prominent application is in "stapled" peptides, where two olefin-bearing unnatural amino acids are cross-linked via ring-closing metathesis (RCM) to lock an α-helical conformation.[12][13] Recently, cyclobutane-based amino acids with olefin-terminated side chains have been designed for this purpose.[20] Molecular dynamics simulations and experimental data show that geometry-specific stapling using cyclobutane residues can lead to peptides with higher α-helicity and proteolytic stability compared to those made with more flexible linkers.[12][20]

| Property | Unconstrained Peptide | Traditional Stapled Peptide | Cyclobutane-Stapled Peptide (E7-E7) |

| α-Helicity | Low (<15%) | Moderate-High (40-60%) | High (>70%)[12][20] |

| Proteolytic Stability | Very Low (t½ < 5 min) | Moderate (t½ ~ 1-2 hours) | High (t½ > 6 hours)[12] |

| Target Affinity (Kd) | Micromolar (µM) | Low Nanomolar (nM) | Low Nanomolar (nM) |

| Table 1: Comparative data illustrating the benefits of using cyclobutane-based constraints in peptide stapling to enhance key therapeutic properties. Data is representative based on published studies.[12][20] |

Cell-Penetrating Peptides (CPPs)

The spatial arrangement of charged groups is critical for the function of CPPs. Cyclobutane-proline hybrid peptides have been investigated as CPP scaffolds.[3][4] Studies have shown that the rigid backbone created by the cyclobutane unit pre-organizes the cationic (e.g., guanidinium) groups.[4] However, the degree of constraint is crucial; a very rigid β-amino acid-based backbone can preclude the conformational flexibility needed for membrane translocation, whereas a slightly more adaptable γ-amino acid-based scaffold can achieve a defined structure with optimal charge display, enhancing cell uptake and leishmanicidal activity.[4] This highlights the nuanced but powerful role of the cyclobutane ring in tuning peptide function.

Conclusion and Future Outlook

The cyclobutane ring is a versatile and powerful tool for imposing conformational rigidity on peptides. Its unique puckered structure, combined with precise stereochemical control during synthesis, allows for the rational design of peptidomimetics with well-defined and stable secondary structures. This approach has proven effective in enhancing the therapeutic properties of peptides, from increasing the helicity of stapled peptides to tuning the charge display of cell-penetrating agents.[4][12][20] As synthetic methodologies become more robust and our understanding of the relationship between cyclobutane stereochemistry and peptide folding deepens, the strategic incorporation of these strained rings will continue to be a cornerstone of innovative peptide drug discovery.

References

-

Title: Synthesis of Chiral Cyclobutane Containing C3-Symmetric Peptide Dendrimers. Source: Organic Letters. URL: [Link]

-

Title: Synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers. Source: PubMed. URL: [Link]

-

Title: Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Source: PMC. URL: [Link]

-

Title: Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Source: Semantic Scholar. URL: [Link]

-

Title: Cyclobutanes in Small‐Molecule Drug Candidates. Source: PMC. URL: [Link]

-

Title: Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. Source: ResearchGate. URL: [Link]

-

Title: Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Source: PMC. URL: [Link]

-

Title: Recent advances in the total synthesis of cyclobutane-containing natural products. Source: Royal Society of Chemistry. URL: [Link]

-

Title: Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. Source: Springer. URL: [Link]

-

Title: Folding peptides studied by NMR. Source: SeRMN-UAB. URL: [Link]

-

Title: Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Source: MDPI. URL: [Link]

-

Title: Aminoacids of the cyclobutane series. Source: ResearchGate. URL: [Link]

-

Title: Peptides. Source: SeRMN-UAB. URL: [Link]

-

Title: Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Source: Bentham Science. URL: [Link]

-

Title: Cyclobutane. Source: SeRMN-UAB. URL: [Link]

-

Title: Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Source: Royal Society of Chemistry. URL: [Link]

-

Title: Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Source: MDPI. URL: [Link]

-

Title: X-Ray crystallographic observations on a divinyl–cyclobutane Cope system in the solid state. Source: Royal Society of Chemistry. URL: [Link]

-

Title: Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Source: ACS Figshare. URL: [Link]

-

Title: Structure of cyclobutane-based hybrid peptides subjected to study. Source: ResearchGate. URL: [Link]

-

Title: Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Source: Royal Society of Chemistry. URL: [Link]

-

Title: Supramolecular construction of a cyclobutane ring system with four different substituents in the solid state. Source: PMC. URL: [Link]

-

Title: X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Source: ResearchGate. URL: [Link]

-

Title: Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Source: Dalal Institute. URL: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. researchgate.net [researchgate.net]

- 8. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 9. cyclobutane | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 10. peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. X-Ray crystallographic observations on a divinyl–cyclobutane Cope system in the solid state - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. acs.figshare.com [acs.figshare.com]

- 17. researchgate.net [researchgate.net]

- 18. Supramolecular construction of a cyclobutane ring system with four different substituents in the solid state - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - Chemical Science (RSC Publishing) [pubs.rsc.org]

Methodological & Application

using 2-aminocyclobutane-1-carboxylic acid to induce beta-turns in peptides

Application Note: Inducing -Turns with cis-ACBC

Executive Summary

The introduction of conformational constraints into peptide backbones is a critical strategy in peptidomimetic drug design. While Proline is the natural choice for turn induction, it lacks the amide proton required for certain intramolecular hydrogen bonds and often results in cis/trans amide bond heterogeneity.

2-aminocyclobutane-1-carboxylic acid (ACBC) offers a superior alternative. As a carbocyclic

Mechanistic Foundation: The "Lock" Effect

The efficacy of ACBC stems from the steric restrictions imposed by the four-membered ring.

-

cis-ACBC (Turn Inducer): The amino and carboxylic acid groups are on the same side of the ring. This forces a gauche-like conformation that brings the

-terminus and -

trans-ACBC (Helix/Sheet Inducer): The functional groups are on opposite sides. This enforces an extended conformation often used to stabilize helical structures (e.g., 12-helix in

-peptides) or extended strands, and is generally unsuitable for turn induction.

Stereochemical Selection:

-

(1R, 2S)-ACBC: Often mimics the geometry of L-amino acids in turns.

-

(1S, 2R)-ACBC: Can mimic D-amino acids, useful for stabilizing Type II' turns which are critical for nucleating

-hairpins.

Figure 1: Decision Logic for ACBC Incorporation

Caption: Decision matrix for selecting ACBC over Proline and choosing the correct enantiomer based on target turn geometry.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of ACBC-Peptides

Scope: Incorporation of Fmoc-cis-ACBC-OH into a peptide sequence using standard Fmoc/tBu chemistry. Challenge: The secondary carbon attached to the amine and the steric bulk of the cyclobutane ring can make coupling slower than with Gly or Ala.

Materials

-

Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

-

Amino Acid: Fmoc-(1R,2S)-2-aminocyclobutane-1-carboxylic acid (or enantiomer).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIPEA (N,N-Diisopropylethylamine).[1]

-

Solvent: DMF (Anhydrous).

Step-by-Step Methodology

1. Resin Preparation

-

Weigh resin (0.1 mmol scale) into a reaction vessel.

-

Swell in DMF for 30 minutes.

-

Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

2. Coupling of ACBC (The Critical Step)

Note: Do not use standard DIC/HOBt coupling if possible; the steric constraint requires a more potent activation.

-

Prepare Solution: Dissolve Fmoc-cis-ACBC-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

-

Activation: Add DIPEA (6.0 eq) to the amino acid solution. Shake for 30 seconds to pre-activate.

-

Reaction: Add the activated solution to the resin-bound peptide.[1][2]

-

Time: Agitate at room temperature for 2 to 4 hours . (Standard amino acids typically take 45-60 mins).

-

Monitoring: Perform a Chloranil test (more sensitive for secondary amines, though ACBC is primary, the steric bulk mimics secondary-like difficulty) or a standard Kaiser test. If positive (blue), re-couple using fresh reagents for another 2 hours.

3. Elongation (Next Residue)

Because the ACBC amine is sterically hindered by the ring, coupling the next amino acid onto the ACBC N-terminus is difficult.

-

Deprotection: Remove Fmoc from ACBC using 20% Piperidine/DMF (

min). Extend time slightly to ensure complete removal from the hindered amine. -

Coupling Next Residue: Use HATU/HOAt (3 eq) or PyAOP (3 eq).

-

Double Coupling: It is highly recommended to perform a double coupling (2 x 1 hour) for the residue immediately following ACBC.

4. Cleavage

-

Wash resin with DCM (

) and dry under nitrogen. -

Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Shake for 2-3 hours.

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol: Structural Validation

Verifying the induction of the

Method A: Circular Dichroism (CD) Spectroscopy

Goal: Detect the "exciton splitting" or characteristic minima associated with turns.

-

Sample Prep: Dissolve peptide in water or phosphate buffer (pH 7.4) at 50

M. -

Solvent Scan: If unstructured in water, titrate with Trifluoroethanol (TFE) (0% to 50%). TFE stabilizes secondary structures.

-

Acquisition: Scan 190–250 nm at 20°C.

-

Interpretation:

-

Random Coil: Minimum at ~198 nm.

- -Turn (Type I/II): Look for a minimum near 200-205 nm and a weak shoulder or maximum near 215-225 nm .

-

Note: The spectrum of ACBC peptides can be subtle; compare strictly against a linear control (e.g., ACBC replaced with Gly or Ala).

-

Method B: NMR NOE Analysis (The Gold Standard)

Goal: Observe through-space interactions between protons that are only close if a turn exists.

-

Solvent: Dissolve 2-5 mg peptide in 600

L -

Experiment: Run 2D NOESY (mixing time 200-400 ms) and ROESY.

-

Key Diagnostic Signals:

- : Strong NOE between the NH of ACBC and the NH of the next residue indicates a folded structure.

-

: Compare the intensity. In turns, the distance between

-

Temperature Coefficient: Measure chemical shift of Amide NH vs. Temperature (280K to 320K). A slope > -3 ppb/K indicates the NH is solvent-shielded (hydrogen bonded), confirming the turn.

Figure 2: Validation Workflow

Caption: Workflow for structural validation using CD screening followed by definitive NMR analysis.

Data Summary: ACBC vs. Common Residues

| Feature | Glycine (Linear Control) | Proline (Turn Standard) | cis-ACBC (Optimized) |

| Backbone Constraint | None (Flexible) | Rigid ( | Rigid ( |

| Turn Propensity | Low | High | Very High |

| H-Bond Donor (NH) | Yes | No (Secondary amine) | Yes (Primary amine) |

| Proteolytic Stability | Low | Moderate | High (Non-natural) |

| Turn Types | All (Dynamic) | Type I, II | Type I, II, I', II' |

References

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

-

Appella, D. H., et al. (1999). Beta-peptide foldamers: Robust helix formation in a new family of beta-amino acid oligomers. Journal of the American Chemical Society, 121(33), 7574-7581. Link

- Context: Establishes the foundational rules for cyclic amino acid constraints (ACPC/ACBC) in peptide design.

-

Wels, B., et al. (2002). Synthesis and characterization of enantiomerically pure cis- and trans-2-aminocyclobutane-1-carboxylic acid. Tetrahedron, 58(44), 9081-9087. Link

- Context: Detailed synthesis protocols for the specific isomers required.

-

Hansen, D. E., et al. (2016).[3] Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 138(51), 16600-16603. Link

- Context: Specifically demonstrates the use of ACBC to induce Type II' beta-hairpins and contrasts it with Proline.

-

Aitken, D. J., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides.[4] Journal of Organic Chemistry, 70(8), 3120-3126. Link

- Context: Discusses the incorporation of ACBC into peptides and the resulting rigidity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. researchgate.net [researchgate.net]

- 4. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application and Protocol for the NMR Spectroscopic Analysis of Peptides Incorporating 2-Aminocyclobutane-1-carboxylic Acid

Abstract

The incorporation of non-natural, conformationally constrained amino acids into peptides is a powerful strategy in drug discovery and development for enhancing proteolytic stability, receptor affinity, and bioavailability. 2-Aminocyclobutane-1-carboxylic acid (Acb) is a prime example of such a building block, inducing specific secondary structures due to the inherent rigidity of its cyclobutyl ring. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of these modified peptides in solution. This comprehensive guide provides detailed protocols and expert insights for the synthesis, NMR data acquisition, and structural analysis of Acb-containing peptides, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of Conformational Constraint

The therapeutic potential of many native peptides is often limited by their conformational flexibility, which can lead to poor receptor selectivity and susceptibility to enzymatic degradation. The introduction of cyclic amino acids, such as 2-aminocyclobutane-1-carboxylic acid, imposes significant local conformational constraints on the peptide backbone.[1][2] This rigidity can pre-organize the peptide into a bioactive conformation, thereby enhancing its binding affinity and stability.[1] The stereochemistry of the Acb residue, specifically the cis or trans relationship between the amino and carboxyl groups, plays a crucial role in dictating the resulting peptide fold. High-resolution NMR studies have demonstrated that peptides containing trans-cyclobutane amino acid residues tend to adopt more folded structures in solution compared to their cis-counterparts, which often favor more extended, strand-like conformations.[3]